molecular formula C49H59N5O12S3 B12744288 4-(Acetylamino)-6-((3-(((2-(4-(hexadecyloxy)phenyl)-1H-indol-3-yl)amino)sulphonyl)-4-methoxyphenyl)azo)-5-hydroxynaphthalene-1,7-disulphonic acid CAS No. 66282-04-0

4-(Acetylamino)-6-((3-(((2-(4-(hexadecyloxy)phenyl)-1H-indol-3-yl)amino)sulphonyl)-4-methoxyphenyl)azo)-5-hydroxynaphthalene-1,7-disulphonic acid

Cat. No.: B12744288
CAS No.: 66282-04-0
M. Wt: 1006.2 g/mol
InChI Key: MSKLFEWHBWDCIE-UHFFFAOYSA-N
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Description

The compound 4-(Acetylamino)-6-((3-(((2-(4-(hexadecyloxy)phenyl)-1H-indol-3-yl)amino)sulphonyl)-4-methoxyphenyl)azo)-5-hydroxynaphthalene-1,7-disulphonic acid is a sulfonated azo dye derivative featuring a naphthalene disulphonic acid backbone with multiple functional groups. Key structural elements include:

  • Azo linkage: Connects the naphthalene core to a substituted phenyl ring.
  • Hexadecyloxy chain: A long alkyl group that increases hydrophobicity, likely improving membrane affinity or solubility in non-polar matrices.
  • Acetylamino and hydroxyl groups: Contribute to hydrogen bonding and solubility in aqueous environments.

This compound’s structural complexity suggests applications in dye manufacturing, biochemical assays, or materials science, where tailored solubility and stability are critical.

Properties

CAS No.

66282-04-0

Molecular Formula

C49H59N5O12S3

Molecular Weight

1006.2 g/mol

IUPAC Name

4-acetamido-6-[[3-[[2-(4-hexadecoxyphenyl)-1H-indol-3-yl]sulfamoyl]-4-methoxyphenyl]diazenyl]-5-hydroxynaphthalene-1,7-disulfonic acid

InChI

InChI=1S/C49H59N5O12S3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-19-30-66-36-25-22-34(23-26-36)46-47(37-20-17-18-21-39(37)51-46)54-67(57,58)43-31-35(24-28-41(43)65-3)52-53-48-44(69(62,63)64)32-38-42(68(59,60)61)29-27-40(50-33(2)55)45(38)49(48)56/h17-18,20-29,31-32,51,54,56H,4-16,19,30H2,1-3H3,(H,50,55)(H,59,60,61)(H,62,63,64)

InChI Key

MSKLFEWHBWDCIE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)NS(=O)(=O)C4=C(C=CC(=C4)N=NC5=C(C6=C(C=CC(=C6C=C5S(=O)(=O)O)S(=O)(=O)O)NC(=O)C)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Acetylamino)-6-((3-(((2-(4-(hexadecyloxy)phenyl)-1H-indol-3-yl)amino)sulphonyl)-4-methoxyphenyl)azo)-5-hydroxynaphthalene-1,7-disulphonic acid involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the indole derivative, followed by the introduction of the hexadecyloxy group. Subsequent steps involve the formation of the azo linkage and the incorporation of the sulphonyl and methoxy groups. The final step includes the acetylation of the amino group and the sulphonation of the naphthalene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(Acetylamino)-6-((3-(((2-(4-(hexadecyloxy)phenyl)-1H-indol-3-yl)amino)sulphonyl)-4-methoxyphenyl)azo)-5-hydroxynaphthalene-1,7-disulphonic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The azo group can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the azo group may produce an amine.

Scientific Research Applications

4-(Acetylamino)-6-((3-(((2-(4-(hexadecyloxy)phenyl)-1H-indol-3-yl)amino)sulphonyl)-4-methoxyphenyl)azo)-5-hydroxynaphthalene-1,7-disulphonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 4-(Acetylamino)-6-((3-(((2-(4-(hexadecyloxy)phenyl)-1H-indol-3-yl)amino)sulphonyl)-4-methoxyphenyl)azo)-5-hydroxynaphthalene-1,7-disulphonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological pathways. The presence of multiple functional groups allows it to engage in diverse interactions, contributing to its broad range of effects.

Comparison with Similar Compounds

Structural Analogues

The compound shares core features with other sulfonated azo dyes but differs in substituent positioning and side-chain composition. Key comparisons include:

5-(Acetylamino)-4-hydroxy-3-((2-methyl-5-((phenylamino)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonic acid ()
Feature Target Compound Compound
Naphthalene substitution 1,7-disulphonic acid; 4-acetylamino; 5-hydroxy; 6-azo linkage 2,7-disulphonic acid; 5-acetylamino; 4-hydroxy; 3-azo linkage
Azo-linked phenyl 3-sulphonyl-4-methoxy group; indolyl-2-(hexadecyloxyphenyl) substituent 2-methyl-5-sulphonylphenyl; phenylamino group
Hydrophobic chain Hexadecyloxy (C16H33O) Absent; replaced by methyl and phenyl groups

Impact of Structural Differences :

  • The hexadecyloxy chain in the target compound increases cLogP (predicted >8 vs. ~3.5 for the compound), enhancing lipid solubility .
  • The indolyl group may improve binding to aromatic biomolecular targets (e.g., proteins or DNA) compared to simpler phenyl derivatives .

Physicochemical Properties

Property Target Compound Compound
Molecular Weight ~950 g/mol (estimated) 638.62 g/mol
cLogP ~8.2 (predicted) 3.5
Polar Surface Area ~250 Ų 210 Ų
Aqueous Solubility Moderate (due to disulphonic acids) High (smaller hydrophobic groups)

Implications :

  • The hexadecyloxy chain drastically reduces water solubility but improves compatibility with hydrophobic matrices (e.g., polymers or lipid bilayers) .

Biological Activity

The compound 4-(Acetylamino)-6-((3-(((2-(4-(hexadecyloxy)phenyl)-1H-indol-3-yl)amino)sulphonyl)-4-methoxyphenyl)azo)-5-hydroxynaphthalene-1,7-disulphonic acid (CAS No. 66282-04-0) is a complex organic molecule with potential applications in medicinal chemistry, particularly in anticancer research. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C49H59N5O12S3C_{49}H_{59}N_{5}O_{12}S_{3}, with a molecular weight of approximately 1006.21 g/mol. The compound features various functional groups that contribute to its biological activity, including sulfonamide, azo, and hydroxynaphthalene moieties.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated its efficacy against various cancer cell lines, including breast cancer (MDA-MB-231), cervical cancer (HeLa), and ovarian cancer (A2780).

The proposed mechanisms of action include:

  • Inhibition of Cell Proliferation : The compound has shown significant antiproliferative activity, with IC50 values ranging from 0.33 to 7.10 μM across different cancer cell lines .
  • Induction of Apoptosis : Research indicates that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .
  • Inhibition of Angiogenesis : The compound's structural features suggest potential anti-angiogenic properties, which could impede tumor growth by restricting blood supply.

Table 1: Antiproliferative Activity against Cancer Cell Lines

Cell LineIC50 (μM)Reference
MDA-MB-2310.50
HeLa0.62
A27800.95
K5623.58

Case Study: MDA-MB-231 Cell Line

In a study published in December 2023, the compound was tested on the MDA-MB-231 breast cancer cell line. It exhibited a notable reduction in cell viability at concentrations as low as 0.50 μM, demonstrating its potential as a lead compound for further development in breast cancer therapy .

Mechanistic Insights

Further investigations revealed that treatment with the compound led to increased levels of cleaved PARP and caspase-3, indicating activation of apoptotic pathways. Additionally, flow cytometry analysis showed an increase in sub-G1 population, confirming the induction of apoptosis .

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